molecular formula C7H8BrNO B105698 3-Bromo-4-methoxyaniline CAS No. 19056-41-8

3-Bromo-4-methoxyaniline

Cat. No. B105698
CAS RN: 19056-41-8
M. Wt: 202.05 g/mol
InChI Key: NMUFTXMBONJQTC-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyaniline is a chemical compound that is not directly discussed in the provided papers, but its structure and properties can be inferred from related compounds. It is an aromatic amine with a bromine atom and a methoxy group attached to the benzene ring. The presence of these substituents suggests that it would exhibit certain electron-withdrawing and electron-donating properties, respectively.

Synthesis Analysis

The synthesis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination of a methoxy-substituted phenyl compound . This process typically yields high purity and good yields, as seen in the synthesis of 2-bromo-4-methoxyaniline in ionic liquid, which resulted in a 98.2% yield and 99.5% purity . These methods could potentially be adapted for the synthesis of 3-Bromo-4-methoxyaniline.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-4-methoxyaniline, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, shows that the methoxy group is almost coplanar with the phenyl ring, and the presence of a bromine atom indicates electron-withdrawing characteristics . Spectroscopic studies on 3-methoxyaniline provide insights into the vibrational, UV, and NMR spectra, which could be relevant for understanding the molecular structure of 3-Bromo-4-methoxyaniline .

Chemical Reactions Analysis

The reactivity of bromo-methoxy-substituted compounds can be complex, as seen in the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, leading to the formation of cyclopropane derivatives . Such reactivity patterns could be expected for 3-Bromo-4-methoxyaniline when reacting with various nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-methoxyaniline can be deduced from related compounds. For instance, the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy group would influence the compound's reactivity . The spectroscopic analysis of 3-methoxyaniline provides detailed information on the vibrational frequencies and NMR chemical shifts, which are valuable for understanding the physical properties of 3-Bromo-4-methoxyaniline . Additionally, the nonlinear optical behavior of N-(3-Hydroxybenzalidene)4-bromoaniline suggests that bromo-methoxy-substituted anilines could exhibit interesting optical properties .

Scientific Research Applications

Synthesis of Novel Compounds

3-Bromo-4-methoxyaniline plays a pivotal role in the synthesis of diverse compounds. A notable application involves its transformation into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines using 2,2,3-Tribromopropanal. These intermediates are further converted into 3-bromoquinolin-6-ols, which can carry additional substituents, expanding their utility in chemical synthesis (Lamberth et al., 2014).

Corrosion Inhibition

In the context of corrosion inhibition, a derivative of 3-Bromo-4-methoxyaniline, specifically N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, has been utilized as an effective inhibitor for zinc metal in hydrochloric acid solutions. Its inhibition efficiency increases with concentration, demonstrating its potential in material protection (Assad et al., 2015).

Photodynamic Therapy in Cancer Treatment

A zinc phthalocyanine derivative involving 3-Bromo-4-methoxyaniline has been synthesized for use in photodynamic therapy, a treatment modality for cancer. This derivative exhibits excellent fluorescence properties and high singlet oxygen quantum yield, crucial for effective photodynamic therapy (Pişkin et al., 2020).

Chemical Reactivity and Non-Linear Optical Properties

The compound 4-Bromo-3-(Methoxymethoxy) Benzoic Acid, closely related to 3-Bromo-4-methoxyaniline, has been studied for its reactivity and non-linear optical properties. This study provides insights into the molecule's reactivity parameters and its potential in non-linear optics applications (Yadav et al., 2022).

Antibacterial Applications

In the realm of biomedicine, bromophenols derived from 3-Bromo-4-methoxyaniline have shown significant antibacterial activities. These compounds have been isolated from marine algae and demonstrate effectiveness against various bacterial strains, highlighting their potential in addressing bacterial infections (Xu et al., 2003).

Safety And Hazards

3-Bromo-4-methoxyaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUFTXMBONJQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359376
Record name 3-Bromo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxyaniline

CAS RN

19056-41-8
Record name 3-Bromo-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methoxyaniline
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Synthesis routes and methods I

Procedure details

Stannous chloride (96.839 g, 5.0 eq.) was added to a solution of 2-bromo-4-nitroanisole (23.7 g, 1.0 eq.) in ethanol (250 mL) and the mixture was stirred at 70° C. for 2 h, partitioned between ethyl acetate and sodium bicarbonate solution 10%. The pH was adjusted to 9 with 1N sodium hydroxide solution and the aqueous layer was extracted twice with ethyl acetate. The combined organic fractions were washed with water and brine, dried over magnesium sulfate, filtered, evaporated to dryness and purified on silica gel, eluting with hexane/ethyl acetate 1:1, to yield 13.82 g (67%) from the desired product as light brown solid. MS (m/e): 204.1 (MH+, 100%).
[Compound]
Name
Stannous chloride
Quantity
96.839 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Bromo-1-methoxy-4-nitrobenzene (2.50 g, 10.8 mmol), SnCl2.2H2O (12.2 g, 53.9 mmol), and MeOH (30 mL) were combined and allowed to stir for 3 h at ambient temperature. To the mixture was added H2O (100 mL) and EtOAc (100 mL) resulting in the formation of a thick emulsion. To this was added sat. aq. NaHCO3 (30 mL). The layers were separated and the aqueous layer was extracted with EtOAc (3×30 mL). The organics were combined and dried over MgSO4 before being filtered. Concentration of the filtrate in vacuo gave 2.02 g of an off-white solid. This material was used without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture 2-bromo-4-nitroanisole (15 g, 64.6 mmol) and iron powder (27.3 g, 0.49M) in water (100 ml) and glacial acetic acid (25 ml) was stirred at reflux for 2h. The mixture was allowed to cool to ambient temperature and filtered through a pad of Hyflo™ (washed with 25% acetic acid/water). The filtrate was extracted with ethyl acetate (2×250 ml) and the organic layer was dried over sodium sulphate. Removal of the solvent in vacuo left an oil which was chromatographed on silica in 40% ethyl acetate/hexane giving the title compound as a brown solid (10.32 g, 79%). MS (ES+) 202 (M+1).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
27.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of 2-bromo-4-nitroanisole (5.0 g, 21.5 mmol, Lancaster), ethanol (25 mL) and water (25 mL), was added powdered iron (4.8 g, 86 mmol) and 12 N HCl (0.5 mL). The solution was heated at reflux for 20 minutes. 1N NaOH (10 mL) was added and the reaction mixture was filtered through a pad of celite while still hot, and then rinsed with ethanol (2×50 mL). The ethanol was removed under reduced pressure and the residue extracted with dichloromethane (2×100 mL). The organic extracts were dried (Na2SO4) and concentrated. The crude product was purified by flash chromatography on silica gel (75 g) eluting with dichloromethane, to give 4-amino-2-bromoanisole as a light tan solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
4.8 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 670 mg (2.9 mmol) of 2-bromo-4-nitroanisole and 1.20 g (21.1. mmol) of iron powder in 10 mL of 1:1 v/v HOAc/H2O was heated at 80° C. for 1.5 h. The mixture was cooled and filtered onto a pad of Celite. The flask and filtered solids were rinsed with 100 mL of EtOAc and 100 mL of H2O. The filtrate was transfered to a separatory fumel and the layers were separated. The organic layer was washed with 50 mL of sat'd NaHCO3, 50 mL sat'd NaCl, dried over MgSO4 and concentrated in vacuo. Flash chromatography on 25 g of silica gel using 3:2 v/v hexanes/ether as the eluant afforded 504 mg (86%) of the title compound as an oil.
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methoxyaniline
Reactant of Route 2
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3-Bromo-4-methoxyaniline
Reactant of Route 3
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3-Bromo-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-methoxyaniline
Reactant of Route 5
3-Bromo-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-methoxyaniline

Citations

For This Compound
48
Citations
TA Emokpae, O Eguavoen, J Hirst - Journal of the Chemical Society …, 1980 - pubs.rsc.org
… , mp 106 "C (lit.,17 106 "C), obtained from 2methoxy-5-nitroaniline by the Sandmeyer reaction, on reduction with tin(I1) chloride and hydrochloric acid gave 3-bromo-4-methoxyaniline, …
Number of citations: 4 pubs.rsc.org
A Thomas, OE Emokpae - Citeseer
… , mp 106 "C (lit.,17 106 "C), obtained from 2methoxy-5-nitroaniline by the Sandmeyer reaction, on reduction with tin(I1) chloride and hydrochloric acid gave 3-bromo-4-methoxyaniline, …
Number of citations: 2 citeseerx.ist.psu.edu
T HINO, A HASEGAWA, JJ LIU… - Chemical and …, 1990 - jstage.jst.go.jp
… 6-Bromo-S-methoxy-N-hydroxytryptamine (25) was prepared from 3-bromo-4—methoxyaniline (17) via the indole (22). The Pictet—Speugler reaction of 25 with isovaleraldehyde gave …
Number of citations: 30 www.jstage.jst.go.jp
KC Gross, PG Seybold, Z Peralta-Inga… - The Journal of …, 2001 - ACS Publications
… For example, the optimized geometry of 3-bromo-4-methoxyaniline shows the methoxy group … Despite this steric interaction, however, σ predicts the pK a of 3-bromo-4-methoxyaniline to …
Number of citations: 183 pubs.acs.org
EP Gamson - 1970 - search.proquest.com
… 3-Bromo-4-methoxyaniline was prepared by the reduction of 2-bromo-4-nitroanisole with … Yields of 3-bromo-4-methoxyaniline ranged from 3871% depending upon the time of reflux, 23/…
Number of citations: 2 search.proquest.com
DH Boschelli, B Wu, F Ye, Y Wang… - Journal of medicinal …, 2006 - ACS Publications
… ready preparation of 7-bromo-3-quinolinecarbonitrile 13b from 3-bromo-4-methoxyaniline. … ) in 100 mL of iso-propanol was added 3-bromo-4-methoxyaniline (700 mg, 3.46 mmol). The …
Number of citations: 37 pubs.acs.org
WM Lauer, CJ Claus, RWV Korff… - Journal of the American …, 1952 - ACS Publications
… obtained as a result of a Skraup reaction using 3-bromo-4methoxyaniline. Our 7-bromo-6-methoxy-8-aminoquinoline was deaminated by treating the diazonium compound with …
Number of citations: 9 pubs.acs.org
SE Webber, TM Bleckman, J Attard… - Journal of medicinal …, 1993 - ACS Publications
The design, synthesis, and biological evaluation of a new class of inhibitors of thymidylate synthase (TS) is described. The molecular design was carried out by a repetitive …
Number of citations: 189 pubs.acs.org
M Eggink, M Wijtmans, A Kretschmer, J Kool… - Analytical and …, 2010 - Springer
… of the oxy-aniline head was deemed suboptimal because of potentially compromised steric accessibility and/or a likely drop in the pK a (eg, pK a ≈ 4 for 3-bromo-4-methoxyaniline [31])…
Number of citations: 84 link.springer.com
YY Liu, M Minich - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
… 3-Bromo-4-methoxyaniline hydrochloride (111) - To a suspension of 68 g of iron powc?er in a solution of 93.8 g (0.4 mol) of I1 in 200 ml of 50% ethanol was added, in small portions at …

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